2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
The compound acts as an inhibitor of EZH2 . By inhibiting EZH2, it can prevent the methylation of histones, thereby influencing gene expression. This can lead to changes in cell behavior, particularly in cancer cells where EZH2 is often overexpressed .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern is altered, leading to changes in gene expression. This can have downstream effects on various cellular processes, including cell growth and differentiation .
Result of Action
The compound has shown promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Introduction of the 4-Ethoxyphenyl Group: This is usually achieved through a substitution reaction where the ethoxyphenyl group is introduced using reagents like ethoxybenzene and a suitable catalyst.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, often using thiourea or similar reagents.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine, and nitration reagents like nitric acid, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor properties, particularly in inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tazemetostat: Another benzofuro[3,2-d]pyrimidine derivative known for its EZH2 inhibitory activity.
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their antitumor properties.
Uniqueness
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-2-33-17-13-11-16(12-14-17)30-25(32)24-23(18-7-3-6-10-21(18)34-24)29-26(30)35-15-22(31)28-20-9-5-4-8-19(20)27/h3-14H,2,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDPNHOMKMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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